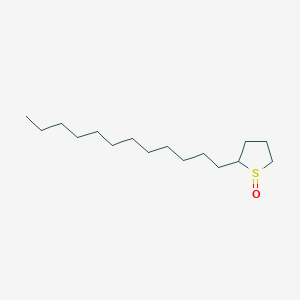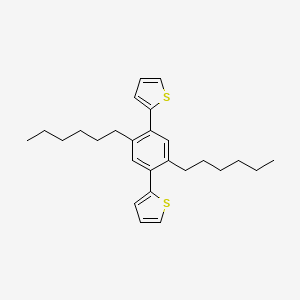
2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is an organic compound that belongs to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene typically involves transition metal-catalyzed polymerization methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form the desired polymer . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures around 100°C .
Industrial Production Methods
Industrial production of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene may involve large-scale polymerization techniques using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound’s suitability for commercial applications in electronics and optoelectronics .
化学反应分析
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s conductive properties.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
科学研究应用
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential in biosensing applications due to its conductive properties.
Medicine: Explored for use in drug delivery systems and medical diagnostics.
作用机制
The mechanism by which 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene exerts its effects involves its ability to conduct electricity and interact with other molecules. The compound’s conjugated structure allows for efficient charge transfer, making it an excellent material for electronic applications. Molecular targets and pathways include interactions with other conductive polymers and the formation of charge-transfer complexes .
相似化合物的比较
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 4,7-Bis(3-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is unique due to its specific dihexyl substitution pattern, which imparts distinct electronic properties and enhances its solubility compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with excellent processability .
属性
CAS 编号 |
137436-28-3 |
|---|---|
分子式 |
C26H34S2 |
分子量 |
410.7 g/mol |
IUPAC 名称 |
2-(2,5-dihexyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C26H34S2/c1-3-5-7-9-13-21-19-24(26-16-12-18-28-26)22(14-10-8-6-4-2)20-23(21)25-15-11-17-27-25/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChI 键 |
AMXRBKUMRNJNLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=CS2)CCCCCC)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


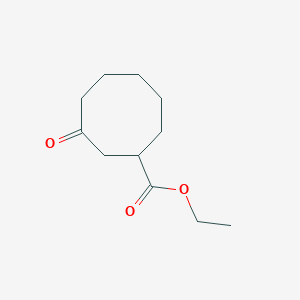
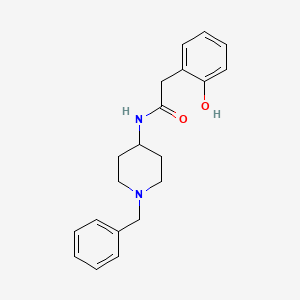
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
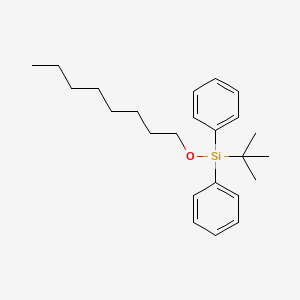
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
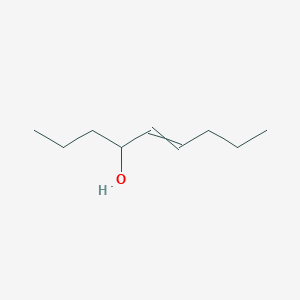
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
